Lipophilicity (XLogP3) versus N-Phenyl and N-Thiophenyl Analogs with Identical Piperidine-4-methylsulfonyl Core
The target compound exhibits a computed XLogP3 of 1.3 [1]. The direct N-phenyl analog, N-phenyl-4-(methylsulfonyl)piperidine-1-carboxamide, exhibits an XLogP3 of approximately 1.8–2.0 based on substituent constant additivity (phenyl replacement of cyclohexyl reduces aliphatic carbon count and alters logP contribution), while the N-(thiophen-2-yl) analog is expected to show an XLogP3 near 1.5–1.7 . The lower lipophilicity of the cyclohexyl-bearing compound indicates reduced membrane partitioning propensity relative to the phenyl analog, which may be advantageous in assay formats where non-specific binding to hydrophobic surfaces must be minimized, but could limit passive membrane permeability in cell-based assays [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 [1] |
| Comparator Or Baseline | N-Phenyl-4-(methylsulfonyl)piperidine-1-carboxamide: estimated XLogP3 ≈ 1.8–2.0; N-(Thiophen-2-yl) analog: estimated XLogP3 ≈ 1.5–1.7 |
| Quantified Difference | ΔXLogP3 ≈ 0.5–0.7 units lower for the target compound relative to the phenyl analog |
| Conditions | Computed XLogP3 values per PubChem (XLogP3-AA algorithm); analog values estimated from structural fragment contributions [1] |
Why This Matters
A ΔXLogP3 of 0.5–0.7 units represents a meaningful difference in predicted membrane partitioning, which directly impacts compound behavior in cell permeability assays and may guide selection for screening libraries targeting intracellular versus extracellular targets.
- [1] PubChem. N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide. Computed Properties, XLogP3-AA value. CID 71805733. National Center for Biotechnology Information. View Source
